molecular formula C16H16FNO3 B5781165 N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide

N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide

Cat. No.: B5781165
M. Wt: 289.30 g/mol
InChI Key: DGDOGXHYMVAYLT-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzamide structure, along with a 3,4-dimethoxyphenylmethyl group

Mechanism of Action

Target of Action

It’s structurally related to 3,4-dimethoxyphenethylamine , which is an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound might interact with similar targets, such as dopamine receptors or monoamine oxidase.

Mode of Action

Considering its structural similarity to 3,4-dimethoxyphenethylamine , it might interact with its targets in a similar way. For instance, it could bind to dopamine receptors, mimicking the action of dopamine, or it could inhibit monoamine oxidase, an enzyme that breaks down dopamine.

Pharmacokinetics

Its degree of lipophilicity, which can influence these properties, is suggested to be high, allowing it to diffuse easily into cells .

Result of Action

One structurally related compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide typically involves the reaction of 3,4-dimethoxybenzylamine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of related compounds.

    2-Fluorobenzamide: A simpler analogue lacking the 3,4-dimethoxyphenylmethyl group.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide is unique due to the combination of the 3,4-dimethoxyphenylmethyl group and the fluorine atom, which may confer specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-14-8-7-11(9-15(14)21-2)10-18-16(19)12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDOGXHYMVAYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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